Succimer

Description

Properties

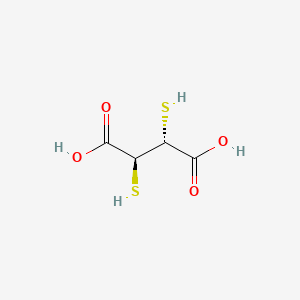

IUPAC Name |

(2S,3R)-2,3-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2418-14-6 (parent cpd) | |

| Record name | Succimer [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023601 | |

| Record name | Succimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Unpleasant mercaptan odor; [HSDB] White powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Succimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals from aqueous methanol, White crystalline powder | |

CAS No. |

304-55-2 | |

| Record name | meso-2,3-Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succimer [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succimer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Succimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX1U2629QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succimer | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

193 °C, MP: 210-211 °C (decomposes), depending on rate of heating | |

| Record name | Succimer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Succimer | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Succimer in Heavy Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is an orally administered chelating agent pivotal in the management of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its efficacy is rooted in its molecular structure, which features two sulfhydryl groups that exhibit a high affinity for divalent metal ions.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, and clinical effects. It includes a detailed summary of quantitative data from clinical and preclinical studies, methodologies for key experiments, and visual representations of its operational pathways to support advanced research and drug development.

Core Mechanism of Heavy Metal Chelation

This compound's primary function is to form stable, water-soluble complexes with heavy metals, which facilitates their excretion from the body.[5] The core of this mechanism lies in the two sulfhydryl (-SH) groups within the this compound molecule. These groups act as ligands, donating electrons to a metal ion to form a coordinate covalent bond.

Heavy metals like lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺) have a strong affinity for sulfhydryl groups, which are also present in many endogenous proteins. By binding to these proteins, heavy metals can disrupt critical enzymatic functions and cellular structures, leading to their toxic effects. This compound effectively competes with these endogenous binding sites. The two sulfhydryl groups on a single this compound molecule can bind to a single metal ion, forming a stable ring-like structure known as a chelate. This chelation process sequesters the metal ion, rendering it biologically inert and preventing it from interacting with cellular components. The resulting this compound-metal complex is water-soluble, which is crucial for its subsequent elimination by the kidneys.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of meso-2,3-Dimercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimercaptosuccinic acid (DMSA), also known as succimer, is a sulfur-containing organic compound with the chemical formula C₄H₆O₄S₂. It is a water-soluble chelating agent widely recognized for its efficacy in treating heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its ability to form stable, water-soluble complexes with heavy metal ions facilitates their renal excretion.[3] The meso-isomer of DMSA is favored for clinical use due to its relative ease of synthesis and purification compared to its racemic counterpart.[4] This guide provides a comprehensive overview of the primary synthetic routes to meso-DMSA, detailed purification protocols, and methods for its characterization, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Synthesis of meso-2,3-Dimercaptosuccinic Acid

Several synthetic pathways to meso-2,3-dimercaptosuccinic acid have been established, each with its own set of advantages and challenges. The most common methods commence from readily available starting materials such as maleic or fumaric acid (via 2,3-dibromosuccinic acid) or acetylenedicarboxylic acid.

Synthesis from Maleic or Fumaric Acid via 2,3-Dibromosuccinic Acid

A widely employed route involves the bromination of fumaric acid to produce meso-2,3-dibromosuccinic acid, which is then converted to meso-DMSA.

Step 1: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

The addition of bromine across the double bond of fumaric acid stereospecifically yields the meso-diastereomer of 2,3-dibromosuccinic acid.

-

Reaction Scheme:

Synthesis of meso-2,3-dibromosuccinic acid.

-

Experimental Protocol: A microscale procedure for this reaction has been reported. In a typical procedure, fumaric acid is suspended in an aqueous hydrobromic acid solution (10-48% by weight) and heated to a temperature between 50 and 90 °C.[5] Bromine is then added, and the reaction mixture is stirred until the reaction is complete, indicated by the fading of the bromine color. The meso-2,3-dibromosuccinic acid precipitates from the solution upon cooling and can be collected by filtration.

Step 2: Synthesis of meso-2,3-Dimercaptosuccinic Acid from meso-2,3-Dibromosuccinic Acid

The dibrominated intermediate is then converted to DMSA through a nucleophilic substitution reaction with a sulfur nucleophile. One common method utilizes potassium ethyl xanthate.

-

Reaction Scheme:

Conversion of meso-2,3-dibromosuccinic acid to DMSA.

-

Experimental Protocol: In a published patent, meso-2,3-dibromosuccinic acid is reacted with potassium ethyl xanthate in an acetone-water mixed solvent. The reaction is typically carried out at a temperature of 40-55 °C for 2-6 hours. The resulting intermediate is then hydrolyzed with an aqueous base (e.g., sodium hydroxide) under nitrogen protection, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the crude meso-DMSA. The final product is then collected by filtration.

Synthesis from Acetylenedicarboxylic Acid and Sodium Thiosulfate

An alternative route to meso-DMSA starts with acetylenedicarboxylic acid and involves the addition of sodium thiosulfate across the triple bond, followed by acid hydrolysis.

-

Reaction Scheme:

Synthesis of meso-DMSA from acetylenedicarboxylic acid.

-

Experimental Protocol: Acetylenedicarboxylic acid is dissolved in water and cooled to approximately 5 °C. The pH is adjusted to 3 with sodium hydroxide, and then sodium thiosulfate is added. The pH is maintained at 3 by the addition of hydrochloric acid. The resulting intermediate, tetrasodium 2,3-bis(thiosulfato)succinate, is then hydrolyzed by heating in the presence of a strong acid, such as hydrochloric acid. Upon cooling, the crude meso-DMSA precipitates and can be isolated by filtration.

Purification of meso-2,3-Dimercaptosuccinic Acid

The crude meso-DMSA obtained from synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. The most common purification methods are recrystallization and washing.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. For meso-DMSA, a mixed solvent system is often employed.

-

Experimental Protocol: The crude meso-DMSA is dissolved in a minimal amount of a hot solvent in which it is soluble, such as methanol. A second solvent in which DMSA is less soluble, such as water or acetone, is then added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals of meso-DMSA are then collected by suction filtration, washed with a small amount of the cold, less soluble solvent, and dried.

Washing

A simple washing procedure can be effective in removing odorous impurities and some by-products.

-

Experimental Protocol: The crude or crystalline meso-DMSA is washed at least once with an aqueous medium, preferably purified water. The washing can be performed under mixing conditions. The washed product is then filtered and dried, preferably at a temperature below 40 °C to minimize degradation and odor formation.

Ion-Exchange Chromatography

For achieving high purity, particularly for pharmaceutical applications, ion-exchange chromatography can be employed. As a dicarboxylic acid, meso-DMSA can be purified using anion-exchange chromatography.

-

General Workflow:

Purification of meso-DMSA by anion-exchange chromatography.

-

Protocol Outline:

-

Sample Preparation: The crude DMSA is dissolved in a buffer at a pH above its pKa values to ensure it is in its anionic form. The solution should be filtered to remove any particulate matter.

-

Column Equilibration: The anion-exchange column is equilibrated with the starting buffer.

-

Sample Loading: The prepared DMSA solution is loaded onto the column. The anionic DMSA will bind to the positively charged stationary phase.

-

Washing: The column is washed with the starting buffer to remove any unbound or weakly bound impurities.

-

Elution: The bound DMSA is eluted from the column by either increasing the salt concentration of the buffer or by decreasing the pH to protonate the carboxylic acid groups, thereby reducing their affinity for the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of DMSA using a suitable analytical technique such as HPLC.

-

Isolation: The fractions containing pure DMSA are pooled, and the purified product can be isolated by precipitation (by adjusting the pH) followed by filtration and drying.

-

Characterization of meso-2,3-Dimercaptosuccinic Acid

The identity and purity of the synthesized and purified meso-DMSA should be confirmed using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of meso-DMSA is presented in the table below.

| Property | Value |

| Appearance | White crystalline powder |

| Odor | Characteristic sulfur-like odor |

| Melting Point | 196-198 °C (with decomposition) |

| Solubility | Slightly soluble in water, ethanol |

| pKa values | pKa₁: ~2.0, pKa₂: ~2.7 (COOH) |

| pKa₃: ~9.4, pKa₄: ~10.9 (SH) |

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for meso-DMSA in DMSO-d₆ are summarized below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6-3.8 | doublet | -CH(SH)- |

| ¹H | ~3.0-3.2 | doublet | -SH |

| ¹³C | ~172-174 | singlet | -COOH |

| ¹³C | ~45-47 | singlet | -CH(SH)- |

Note: The exact chemical shifts can vary depending on the concentration, temperature, and pH of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for meso-DMSA are listed in the table below.

| Wavenumber (cm⁻¹) | Vibration |

| 2800-3000 | O-H stretch (carboxylic acid, broad) |

| 2550-2600 | S-H stretch (thiol, weak) |

| 1680-1720 | C=O stretch (carboxylic acid) |

| 1200-1300 | C-O stretch and O-H bend (carboxylic acid) |

| 600-700 | C-S stretch |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of meso-DMSA and for quantifying any impurities. A reversed-phase HPLC method is typically used.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at a low wavelength (e.g., 210-220 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable results.

Conclusion

This technical guide has outlined the principal methods for the synthesis and purification of meso-2,3-dimercaptosuccinic acid. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, safety considerations, and the desired scale of production. Proper purification and thorough characterization are crucial to ensure the quality and purity of the final product, especially for pharmaceutical applications. The detailed protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals working with this important chelating agent.

References

- 1. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. Analysis of meso-2,3-dimercaptosuccinic acid in human urine by capillary electrophoresis using direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Stereoisomers of Dimercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaptosuccinic acid (DMSA) is a dithiol compound that has garnered significant attention for its potent metal-chelating properties, leading to its clinical use in the treatment of heavy metal poisoning. The presence of two stereocenters in its chemical structure gives rise to three stereoisomers: a meso form and a pair of enantiomers ((+)- and (-)-DMSA), which are often available as a racemic mixture (dl-DMSA). The spatial arrangement of the thiol and carboxylic acid functional groups in each stereoisomer dictates its unique physicochemical properties and, consequently, its efficacy and behavior as a chelating agent. This technical guide provides a comprehensive overview of the stereoisomers of DMSA, their distinct properties, and the experimental methodologies used to characterize them.

Physicochemical and Pharmacological Properties

The stereoisomers of dimercaptosuccinic acid exhibit notable differences in their physical and chemical properties, which in turn influence their pharmacological behavior. The meso form, also known as succimer, is the most well-studied and is the approved drug for treating lead poisoning in children[1]. However, research suggests that the racemic form may exhibit superior chelation for certain metals[2][3][4][5].

Physicochemical Properties

Key physicochemical properties of the meso and racemic forms of DMSA are summarized in the table below. A significant difference lies in their solubility, which is attributed to their different crystal lattice structures. The meso-DMSA solid is stabilized by hydrogen bonding, while the rac-DMSA solid is stabilized by van der Waals forces, leading to a drastic difference in their solubilities.

| Property | meso-2,3-Dimercaptosuccinic Acid (this compound) | racemic-2,3-Dimercaptosuccinic Acid |

| Synonyms | DMSA, (2R,3S)-2,3-Dimercaptosuccinic acid | dl-DMSA, rac-DMSA |

| Molecular Formula | C₄H₆O₄S₂ | C₄H₆O₄S₂ |

| Molecular Weight | 182.22 g/mol | 182.22 g/mol |

| Melting Point | 196-198 °C (decomposes) | Not consistently reported, but distinct from meso form |

| Water Solubility | Sparingly soluble | Readily soluble |

| pKa Values | pKa1 ≈ 2.95, pKa2 ≈ 4.51 (carboxylic acid groups) | Four acid dissociation constants have been determined potentiometrically |

Pharmacological and Toxicological Properties

The primary pharmacological action of DMSA stereoisomers is the chelation of heavy metals, forming water-soluble complexes that are excreted in the urine. While both forms are effective, their efficiency can vary depending on the target metal. Studies have indicated that rac-DMSA may be a more effective chelator for lead and cadmium than meso-DMSA.

| Property | meso-2,3-Dimercaptosuccinic Acid (this compound) | racemic-2,3-Dimercaptosuccinic Acid |

| Primary Use | Antidote for lead, mercury, and arsenic poisoning | Investigated as a potentially more effective chelating agent |

| Metal Chelation | Forms stable complexes with various heavy metals. | Shows higher stability constants with some toxic metals compared to the meso form. |

| Toxicity (LD50 in mice, ip) | 13.73 mmol/kg | 10.84 mmol/kg |

| Clinical Status | FDA-approved oral medication for lead poisoning in children | Not in widespread clinical use. |

Experimental Protocols

Synthesis of meso-2,3-Dimercaptosuccinic Acid

A common method for the synthesis of meso-DMSA involves the reaction of acetylenedicarboxylic acid with sodium thiosulfate, followed by hydrolysis.

Materials:

-

Acetylene dicarboxylic acid

-

Sodium thiosulfate pentahydrate

-

Concentrated sulfuric acid

-

Dioxane

-

Methanol

-

Acetone

Procedure:

-

Dissolve acetylene dicarboxylic acid in distilled water.

-

Cool the solution to 5°C and adjust the pH to 3 with sodium hydroxide.

-

Add sodium thiosulfate to the solution while maintaining the temperature at 5°C.

-

Maintain the pH at 1.5 by the addition of 6N H₂SO₄.

-

Once the reaction is complete (indicated by the consumption of the calculated amount of sulfuric acid and a negligible iodometric titer for thiosulfate), the intermediate product is subjected to acid hydrolysis.

-

Dissolve the reaction product in a solution of concentrated H₂SO₄ in dioxane and stir at 55°C for 1 hour.

-

After cooling, separate the dioxane solution from the precipitated inorganic salts.

-

Wash the precipitate with dioxane and combine the dioxane solutions.

-

Concentrate the combined solution in vacuo to obtain a paste of dimercaptosuccinic acid.

-

Crystallize the crude meso-dimercaptosuccinic acid from a methanol/acetone mixture to obtain the purified product.

Chiral Resolution of racemic-2,3-Dimercaptosuccinic Acid

The separation of the enantiomers of rac-DMSA can be achieved through classical chemical resolution by forming diastereomeric salts with a chiral resolving agent.

Principle: The racemic mixture is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of DMSA.

General Procedure:

-

Dissolve the racemic-DMSA in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) dissolved in the same solvent.

-

Allow the diastereomeric salts to form and crystallize. The salt of one enantiomer may crystallize out preferentially due to lower solubility.

-

Separate the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to precipitate the enantiomerically pure DMSA.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

Determination of Metal-Ligand Formation Constants by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Materials and Equipment:

-

pH meter with a combined glass electrode (accuracy ± 0.01 pH units)

-

Thermostated titration vessel

-

Burette

-

Standardized solutions of KOH (or other strong base), HCl (or other strong acid), DMSA stereoisomer, and the metal salt of interest.

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 9.20) before each titration.

-

Titration Setup: Prepare a solution containing a known concentration of the DMSA stereoisomer and the metal ion in a thermostated vessel. The total volume and ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., KOH) while continuously monitoring the pH. The titration should be carried out under an inert atmosphere to prevent oxidation of the thiol groups.

-

Data Analysis: Record the volume of titrant added and the corresponding pH values. The formation constants are calculated from the titration data by analyzing the displacement of the metal-ligand titration curve from the ligand-only titration curve. Specialized software can be used for this analysis.

Visualizations

Experimental Workflow for Synthesis and Resolution of DMSA Stereoisomers

Caption: Workflow for the synthesis of meso-DMSA and chiral resolution of racemic-DMSA.

Chelation and Excretion Pathway

Caption: Simplified pathway of heavy metal chelation by DMSA and subsequent excretion.

DMSA and Cellular Oxidative Stress

Caption: DMSA's role in mitigating heavy metal-induced oxidative stress.

Conclusion

The stereoisomers of dimercaptosuccinic acid, while structurally similar, possess distinct physicochemical and pharmacological properties that are crucial for their application in chelation therapy. The meso form, this compound, is a well-established clinical treatment for heavy metal poisoning. However, ongoing research into the racemic form suggests potential for enhanced efficacy, warranting further investigation. A thorough understanding of the synthesis, resolution, and analytical methodologies for these stereoisomers is essential for the continued development and optimization of chelation therapies. The provided protocols and visualizations serve as a foundational guide for researchers and professionals in the field of drug development and toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoisomeric selectivity of 2,3-dimercaptosuccinic acid in chelation therapy for heavy metal poisoning. [arizona.aws.openrepository.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of rac- and meso-2,3-dimercaptosuccinic acids for chelation of mercury and cadmium using chemical speciation models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Succimer and its Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol chelating agent with a well-established role in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3][4] Its efficacy stems from the formation of stable, water-soluble complexes with toxic metal ions, facilitating their renal excretion.[5] This guide provides an in-depth examination of the pharmacodynamics of this compound and its metal complexes, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development in this field.

Mechanism of Action

The primary mechanism of action for this compound is chelation. The two sulfhydryl (-SH) groups on the this compound molecule have a high affinity for divalent and trivalent metal ions. This interaction leads to the formation of a stable, heterocyclic ring structure, sequestering the metal ion and rendering it biologically inactive. These this compound-metal complexes are water-soluble, which allows for their efficient elimination from the body, primarily through the kidneys.

While this compound is a potent chelator of several heavy metals, it does not significantly bind to essential minerals such as zinc, copper, or iron at therapeutic doses.

Quantitative Pharmacodynamic Data

A comprehensive understanding of this compound's pharmacodynamics requires quantitative data on its binding affinities and pharmacokinetic profile.

This compound-Metal Complex Stability Constants

Further research is needed to establish a definitive, comparative table of these constants.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid but incomplete oral absorption. It is extensively metabolized, with the primary metabolites being mixed disulfides of this compound and cysteine.

| Parameter | Value | Species/Population | Reference |

| Time to Peak (Tmax) | ~1 to 2 hours | Adults | |

| ~3 hours | Adults | ||

| Half-life (t½) | ~3 hours | Adults | |

| 2 days | - | ||

| 3.0 ± 0.2 hours | Children with lead poisoning | ||

| 1.9 ± 0.4 hours | Adults with lead poisoning | ||

| 2.0 ± 0.2 hours | Healthy Adults | ||

| Protein Binding | >95% (primarily to albumin) | Adults | |

| Renal Clearance | 77.0 ± 13.2 ml/min/m² | Healthy Adults | |

| 24.7 ± 3.3 ml/min/m² | Adults with lead poisoning | ||

| 16.6 ml/min/m² | Children with lead poisoning |

Signaling Pathway Interactions

Heavy metal toxicity is often associated with the induction of oxidative stress and the disruption of cellular signaling pathways. This compound, by chelating these metals, can indirectly modulate these pathways.

Heme Synthesis Pathway

Lead toxicity famously disrupts the heme synthesis pathway by inhibiting the enzyme δ-aminolevulinic acid dehydratase (ALAD). This leads to an accumulation of the substrate δ-aminolevulinic acid (ALA) and subsequent downstream effects. This compound treatment has been shown to reverse the inhibition of ALAD, thereby restoring the normal function of this critical pathway.

Oxidative Stress and Nrf2 Signaling

Heavy metals can induce the production of reactive oxygen species (ROS), leading to oxidative stress. The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant genes. While direct evidence of this compound's interaction with the Nrf2 pathway is still emerging, its ability to reduce the heavy metal body burden suggests a role in mitigating oxidative stress and thereby influencing Nrf2 signaling.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Toxicokinetics of mercury elimination by this compound in twin toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H6O4S2 | CID 2724354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reference.medscape.com [reference.medscape.com]

Succimer: A Technical Guide to its History, Development, and Application as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succimer, or meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol compound that has become a cornerstone in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3] This technical guide provides an in-depth overview of the history, development, mechanism of action, pharmacokinetics, and clinical application of this compound as a chelating agent. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this critical therapeutic agent.

Introduction: The Emergence of a Vital Chelator

The history of this compound is intertwined with the search for effective and less toxic antidotes for heavy metal poisoning. Early chelating agents, while effective, were often associated with significant side effects. The development of this compound in the mid-20th century marked a significant advancement in the field, offering an orally active and more specific alternative.[3] Its journey from a chemical curiosity to a clinically approved drug is a testament to the progress of pharmacological and toxicological research.

This compound's primary indication is for the treatment of lead poisoning in pediatric patients with blood lead levels above 45 µg/dL.[3] However, its utility extends to the treatment of mercury and arsenic poisoning as well. The core of its therapeutic action lies in its chemical structure, specifically the two sulfhydryl groups that readily form stable, water-soluble complexes with heavy metal ions, facilitating their excretion from the body.

Chemical and Physical Properties

This compound is the meso isomer of 2,3-dimercaptosuccinic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C4H6O4S2 |

| Molar Mass | 182.22 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 196-198 °C (decomposes) |

| Solubility | Sparingly soluble in water |

| pKa1 (first carboxyl) | ~3.0 |

| pKa2 (second carboxyl) | ~4.0 |

| pKa3 (first thiol) | ~9.4 |

| pKa4 (second thiol) | ~10.7 |

Mechanism of Action: Chelation and Detoxification

The therapeutic efficacy of this compound stems from its potent chelating activity. The two sulfhydryl (-SH) groups on adjacent carbon atoms form strong, stable, five-membered rings with divalent and trivalent metal ions. This process of chelation sequesters the toxic metal ions, preventing them from interacting with and damaging vital cellular components.

Signaling Pathway of Heavy Metal Toxicity and this compound Intervention

Heavy metals exert their toxic effects through various mechanisms, primarily by inducing oxidative stress and interfering with essential cellular signaling pathways. They can displace essential metal ions from enzymes, disrupt protein structure and function, and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

This compound intervenes in this process by binding to the heavy metal ions in the bloodstream and tissues, forming a non-toxic, water-soluble complex that can be readily excreted by the kidneys. This reduces the circulating levels of the toxic metal and facilitates its removal from the body, thereby mitigating its harmful effects.

Caption: Signaling pathway of heavy metal toxicity and this compound's intervention.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid but variable oral absorption, extensive metabolism, and renal excretion of the metal-chelate complex.

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Good, but variable | |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | |

| Distribution | ||

| Protein Binding | Highly bound to albumin | |

| Metabolism | ||

| Major Metabolites | Mixed this compound-cysteine disulfides | |

| Extent of Metabolism | Rapid and extensive | |

| Excretion | ||

| Route of Elimination | Primarily urine (as metabolites), some in feces | |

| Elimination Half-life | Approximately 2 days (total this compound) | |

| 3 ± 0.2 hours (children with lead poisoning) | ||

| 1.9 ± 0.4 hours (adults with lead poisoning) | ||

| 2 ± 0.2 hours (healthy adults) | ||

| Urinary Excretion | ~25% of administered dose |

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily for the treatment of lead poisoning in children.

Summary of Key Clinical Trial Results

| Trial/Study | Population | Dosage Regimen | Key Findings | Reference |

| Treatment of Lead-Exposed Children (TLC) Trial | 780 children (12-33 months) with blood lead levels of 20-44 µg/dL | Up to three 26-day courses of this compound or placebo | This compound lowered blood lead levels but did not significantly improve scores on tests of cognition, behavior, or neuropsychological function. | |

| Dose-ranging study | 18 men with blood lead levels of 44-96 µg/dL | 10.0, 6.7, or 3.3 mg/kg every 8 hours for 5 days | Mean blood lead levels decreased by 72.5%, 58.3%, and 35.5% respectively. | |

| Pediatric Study | 10 children (21-72 months) with blood lead levels of 30-57 µg/dL | 350 mg/m² every 8 hours for 5 days, then every 12 hours for 19-22 days | Mean blood lead levels decreased and remained stable below 15 µg/dL during the extended dosing period. |

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical and clinical studies of this compound.

Preclinical Evaluation in a Rodent Model of Lead Exposure

Objective: To evaluate the efficacy of different doses and durations of this compound chelation for reducing brain and blood lead levels in a rodent model.

Methodology:

-

Animal Model: Long-Evans hooded rats were exposed to lead from birth until postnatal day 31 or 40.

-

Treatment Groups: Animals were randomly assigned to receive either vehicle or one of two this compound regimens.

-

Dosage and Administration: this compound was administered orally for a duration of 7 or 21 days. A common regimen involved a daily oral dose of 50 mg/kg/day for the first 7 days, followed by 25 mg/kg/day for the subsequent 14 days, administered in two daily doses.

-

Sample Collection: Blood and brain tissue were collected at specified time points for lead analysis.

-

Lead Analysis: Lead concentrations in blood and brain tissue were determined using appropriate analytical techniques, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

Statistical Analysis: Data were analyzed to compare lead levels between the this compound-treated and vehicle-treated groups.

Caption: Experimental workflow for a preclinical rodent study of this compound.

Randomized Controlled Trial in Children with Lead Poisoning (TLC Trial)

Objective: To determine the effect of this compound on blood lead levels and cognitive and behavioral development in children with moderate lead poisoning.

Methodology:

-

Study Population: 780 children aged 12 to 33 months with confirmed blood lead concentrations between 20 and 44 µg/dL were enrolled.

-

Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial.

-

Intervention: Children received up to three 26-day courses of either this compound or a placebo.

-

Dosage: The standard pediatric dosage regimen was followed: 10 mg/kg or 350 mg/m² every 8 hours for 5 days, followed by the same dose every 12 hours for an additional 14 days.

-

Outcome Measures:

-

Primary: Change in blood lead concentrations.

-

Secondary: Scores on tests of cognitive, motor, behavioral, and neuropsychological function.

-

-

Follow-up: Children were followed for 3 years after the intervention.

-

Statistical Analysis: The differences in outcomes between the this compound and placebo groups were statistically evaluated.

Synthesis and Purification of this compound

General Procedure:

The synthesis of meso-2,3-dimercaptosuccinic acid typically involves the reaction of acetylenedicarboxylic acid with a sulfur-containing reagent, followed by hydrolysis.

-

Reaction: Acetylenedicarboxylic acid is reacted with either thiolacetic acid or sodium thiosulfate to produce an intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed to yield crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as an alcohol (e.g., methanol or ethanol).

-

Washing and Drying: To obtain a low-odor product, the crystalline this compound is washed with an aqueous medium and dried at a temperature below 40°C.

Conclusion and Future Directions

This compound remains an indispensable tool in the clinical management of heavy metal poisoning. Its oral bioavailability and favorable safety profile have established it as a first-line treatment, particularly for lead poisoning in children. However, ongoing research continues to explore its full therapeutic potential and limitations.

The Treatment of Lead-Exposed Children (TLC) trial highlighted that while this compound effectively reduces blood lead levels, its impact on reversing neurocognitive deficits in children with moderate lead exposure may be limited. This underscores the critical importance of preventing lead exposure in the first place.

Future research may focus on several key areas:

-

Optimizing Dosing Regimens: Further studies are needed to determine the most effective dosing strategies to maximize the removal of heavy metals from deep tissue stores and minimize rebound effects.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other chelating agents or antioxidants could lead to more effective treatment protocols.

-

Neuroprotective Adjuncts: Exploring the co-administration of neuroprotective agents with this compound may offer a strategy to mitigate the long-term neurological consequences of heavy metal poisoning.

-

Development of Novel Chelators: The development of new chelating agents with improved efficacy, greater specificity, and enhanced ability to cross the blood-brain barrier remains a priority in toxicology research.

References

Succimer's Interaction with Lead, Mercury, and Arsenic Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succimer, or meso-2,3-dimercaptosuccinic acid (DMSA), is an orally administered chelating agent widely utilized in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3][4][5] Its efficacy stems from the presence of two sulfhydryl (-SH) groups that exhibit a high affinity for and form stable, water-soluble complexes with these toxic metal ions. This guide provides a comprehensive technical overview of the core interactions between this compound and lead, mercury, and arsenic ions, including quantitative data on these interactions, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: Chelation and Excretion

The primary mechanism of this compound involves the formation of a stable chelate ring structure with heavy metal ions. The two sulfhydryl groups on the this compound molecule bind to a single metal ion, sequestering it from biological macromolecules and preventing its toxic effects. These this compound-metal complexes are water-soluble, which facilitates their excretion from the body, primarily through the kidneys via urine. While the parent this compound compound is active, there is evidence to suggest that its metabolites, particularly mixed disulfides with cysteine, may also be active chelating moieties.

Quantitative Data on this compound-Metal Interactions

The following tables summarize the available quantitative data on the interaction of this compound with lead, mercury, and arsenic ions.

Table 1: Stability and Association Constants of this compound-Metal Complexes

| Metal Ion | Complex Type | Stability/Association Constant | Method | Reference |

| Lead (Pb²⁺) | Lead-Succimer Complex | Apparent Association Constant (kₐₚₚ): 6.0 x 10³ - 20 x 10³ /mmol | In vivo modeling | |

| Mercury (Hg²⁺) | Monomeric HgL | Formation Constants Determined | Potentiometric Titration | |

| Mercury (Hg²⁺) | HHgL₂ (rac-DMSA) | Formation Constants Determined | Potentiometric Titration | |

| Arsenic (As³⁺) | Not Specified | Not Specified | Not Specified |

Table 2: Stoichiometry of this compound-Metal Interactions

| Metal Ion | Stoichiometric Ratio (this compound:Metal) | Method | Reference |

| Lead (Pb²⁺) | Not Specified | Not Specified | |

| Mercury (Hg²⁺) | 1:1 (monomeric HgL) | Potentiometric Titration | |

| Arsenic (As³⁺) | Not Specified | Not Specified |

Table 3: Effect of this compound on Urinary Metal Excretion

| Metal | Fold Increase in Urinary Excretion (Compared to Baseline) | Study Population | Reference |

| Lead | 12.3 to 28.6 times (initial 24 hours) | Adult Males | |

| Lead | >4-fold | Infant Rhesus Monkeys | |

| Mercury | Increased urinary excretion observed | Humans | |

| Arsenic | Increased urinary excretion observed | Humans |

Table 4: this compound's Effect on Essential Minerals

| Mineral | Effect on Urinary Excretion | Study Population | Reference |

| Zinc | Minor increases may occur; not considered clinically significant. | Humans, Primates | |

| Copper | Minor increases may occur; not considered clinically significant. | Humans | |

| Iron | Insignificant effect. | Humans | |

| Calcium | Insignificant effect. | Humans | |

| Magnesium | Insignificant effect. | Humans |

Experimental Protocols

This section details representative experimental protocols for studying the interaction of this compound with heavy metals in both preclinical and clinical settings.

In Vitro Chelation and Stability Constant Determination

Objective: To determine the formation constants of this compound-metal complexes.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare solutions of this compound (meso-DMSA and/or rac-DMSA), the metal salt (e.g., HgCl₂), and a competing ligand (e.g., EDTA) of known concentrations in a suitable buffer system (e.g., maintaining pH 7.4).

-

Titration: Titrate the metal-succimer solution with a standardized solution of a strong base (e.g., NaOH).

-

Potential Measurement: Monitor the potential changes using a pH meter or a specific ion-selective electrode throughout the titration.

-

Data Analysis: Plot the potential (or pH) versus the volume of titrant added. The formation constants are calculated from the titration curves using established computational methods that model the equilibria between the different species in solution.

Preclinical Animal Models

Objective: To evaluate the efficacy and safety of this compound in reducing heavy metal body burden and toxicity in a living organism.

Rodent Model of Lead Poisoning

-

Lead Exposure: Expose rodents (rats or mice) to a lead source, typically lead acetate in drinking water, from birth to a specified age (e.g., postnatal day 40).

-

Treatment Regimen:

-

This compound Group: Administer this compound orally at a specified dose (e.g., 30-50 mg/kg/day) divided into multiple daily doses for a defined period (e.g., 19-21 days).

-

Vehicle Control Group: Administer a placebo (e.g., sterile water or saline) following the same schedule.

-

-

Sample Collection: Collect blood, urine, and tissue samples (e.g., brain, kidney, liver) at various time points before, during, and after the treatment period.

-

Analysis: Analyze the collected samples for lead concentrations using techniques such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Neurobehavioral Assessment: Conduct a battery of neurobehavioral tests to assess cognitive function, attention, and motor activity.

Primate Model of Lead Exposure

-

Lead Exposure: Expose infant rhesus monkeys to lead from birth through one year of age to achieve target blood lead levels (e.g., 40-50 µg/dL).

-

Treatment Regimen:

-

This compound Group: Administer this compound orally (30 mg/kg/day for 5 days, followed by 20 mg/kg/day for 14 days).

-

Vehicle Control Group: Administer a placebo.

-

-

Sample Collection: Collect complete urine samples over the initial days of treatment and blood samples throughout the study.

-

Analysis: Analyze urine for lead and essential elements (Ca, Co, Cu, Fe, Mg, Mn, Ni, Zn) using trace metal-clean techniques and magnetic sector-ICP-MS. Analyze blood for lead levels.

Clinical Trial Protocol

Objective: To evaluate the safety and efficacy of this compound in treating heavy metal poisoning in humans.

Randomized Controlled Trial for Lead Poisoning in Children

-

Patient Population: Recruit pediatric patients with blood lead levels above a specified threshold (e.g., 45 µg/dL).

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Treatment Protocol:

-

This compound Group: Administer this compound orally at a dose of 10 mg/kg three times a day for 5 days, followed by 10 mg/kg twice a day for 14 days.

-

Placebo Group: Administer a matching placebo.

-

-

Monitoring and Assessments:

-

Monitor blood lead levels weekly during and after treatment.

-

Collect 24-hour urine samples to measure lead excretion.

-

Perform complete blood counts and liver function tests to assess safety.

-

Conduct neuropsychological and behavioral assessments to evaluate cognitive outcomes.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound's interaction with heavy metals.

Caption: Mechanism of this compound Chelation and Excretion.

Caption: General Experimental Workflow for Preclinical Studies.

Caption: Simplified Clinical Trial Workflow for this compound.

Conclusion

This compound is a cornerstone in the management of lead, mercury, and arsenic poisoning due to its effective chelation properties and favorable safety profile. This guide has provided a detailed technical overview of its interaction with these heavy metals, supported by quantitative data, experimental protocols, and visual diagrams. Further research is warranted to fully elucidate the stability constants of this compound-arsenic complexes and to optimize treatment protocols for various poisoning scenarios. The methodologies and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the understanding and application of this compound in toxicology and medicine.

References

Biotransformation and Metabolites of Succimer In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is an orally administered chelating agent primarily indicated for the treatment of lead poisoning, particularly in pediatric patients[1][2]. Its efficacy is intrinsically linked to its biotransformation, as studies suggest that its metabolites, rather than the parent drug, are the active chelating moieties in vivo[3][4][5]. Following oral administration, this compound undergoes rapid and extensive metabolism, primarily forming mixed disulfides with L-cysteine. This guide provides a comprehensive overview of the in vivo biotransformation and metabolic profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the metabolic pathways and analytical workflows.

Biotransformation of this compound

Upon oral administration, this compound is absorbed rapidly but variably from the gastrointestinal tract, with peak blood concentrations of radiolabeled drug occurring between one and two hours. The absorbed drug is extensively biotransformed, with the specific site of metabolism not fully elucidated, though evidence points to the kidney as a key location for these processes. The primary metabolic pathway involves the formation of disulfide bonds with the endogenous amino acid L-cysteine. This results in the formation of mixed disulfides, which are the predominant forms of the drug found in both plasma and urine.

In plasma, the vast majority (92-95%) of this compound is bound to proteins, mainly albumin, through these disulfide linkages. This protein-bound form may act as a reservoir for the drug. It is hypothesized that the active chelating species are the mixed this compound-cysteine disulfides. The excretion of lead in urine has been shown to pattern the elimination of these altered forms of DMSA rather than the parent molecule.

dot

Caption: Biotransformation pathway of this compound in vivo.

Principal Metabolites

The primary metabolites of this compound are mixed disulfides formed with L-cysteine. These are the major circulating and excreted forms of the drug.

-

This compound-Cysteine Disulfides: The majority of the drug eliminated in the urine (approximately 90%) is in the form of mixed this compound-cysteine disulfides.

-

Stoichiometry: These mixed disulfides primarily consist of this compound in disulfide linkages with two molecules of L-cysteine (a 2:1 adduct). A smaller fraction contains one molecule of L-cysteine per this compound molecule (a 1:1 adduct). In one study, the 2:1 adducts accounted for 97% of the mixed disulfides found in urine collected 4-6 hours post-administration.

-

Other Forms: A minor portion (around 10%) of the total drug excreted in urine is the unchanged parent compound. Some studies also suggest the presence of cyclic disulfides of DMSA as minor metabolic products.

Quantitative Pharmacokinetic and Excretion Data

The following tables summarize the key quantitative data regarding the pharmacokinetics and excretion of this compound and its metabolites based on studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Subject Population | Citation |

| Time to Peak (Tmax) | 1 - 2 hours (blood radioactivity) | Healthy Adults | |

| 2 - 4 hours (urinary excretion) | Healthy Adults | ||

| Elimination Half-Life | ~2 days (radiolabeled material in blood) | Healthy Adults | |

| Protein Binding | >90% (in blood) | General | |

| 92-95% (in plasma, mainly albumin) | Healthy Adult Men |

Table 2: Urinary and Fecal Excretion of this compound (Single Dose Studies)

| Excretion Route | % of Administered Dose | Time Frame | Study Details | Citation |

| Total Urinary Excretion | ~9% (of ¹⁴C-succimer) | Not Specified | Single dose of 16, 32, or 48 mg/kg | |

| Total Urinary Excretion | ~25% | Not Specified | Single oral dose of 10 mg/kg | |

| Fecal Excretion | ~39% (of ¹⁴C-succimer) | Not Specified | Single dose of 16, 32, or 48 mg/kg | |

| Total Excretion | ~49% (of ¹⁴C-succimer) | Not Specified | Single dose of 16, 32, or 48 mg/kg |

Table 3: Composition of this compound-Related Compounds in Urine

| Compound | % of Total Drug in Urine | Study Details | Citation |

| Mixed this compound-Cysteine Disulfides | ~90% | Healthy adults, single 10 mg/kg dose | |

| Unchanged this compound | ~10% | Healthy adults, single 10 mg/kg dose | |

| 2:1 Cysteine-Succimer Adduct | 97% (of total mixed disulfides) | 4-6 hour urine sample | |

| 1:1 this compound-Cysteine Adduct | 3% (of total mixed disulfides) | 4-6 hour urine sample |

Experimental Protocols for Metabolite Analysis

The identification and quantification of this compound and its metabolites have been accomplished using a combination of chromatographic and analytical techniques.

5.1 In Vivo Models and Dosing

-

Human Studies: Protocols often involve administering a single oral dose of this compound, typically 10 mg/kg, to healthy adult male volunteers. Urine and blood samples are then collected at specified intervals (e.g., 1, 2, 4, 6, 9, 14 hours) for analysis.

-

Animal Studies: Rodent (rat) and non-human primate models have been used to evaluate the efficacy of this compound in reducing lead burden and to study its effects on lead absorption. Dosing regimens in these studies vary, for example, a daily dose of 50 mg/kg/day in rats.

5.2 Sample Preparation

-

Reductive Treatment: A critical step in analyzing total this compound (parent drug plus its disulfide forms) is the cleavage of disulfide bonds. This is often achieved by treating the biological sample (e.g., plasma or urine) with a reducing agent like dithiothreitol (DTT). This converts the mixed disulfides back to the parent DMSA and L-cysteine, allowing for the measurement of total DMSA.

-

Derivatization: To enhance detection, particularly with fluorescence, the sulfhydryl groups of the reduced DMSA can be derivatized. For example, bimane derivatives can be formed for analysis by HPLC with fluorescence detection.

5.3 Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation of this compound and its metabolites from the complex biological matrix.

-

Ion-Exchange and Thin-Layer Chromatography (TLC): These techniques have been used in conjunction with HPLC for the isolation and further separation of metabolites. In one study, TLC was used to isolate three distinct species of the 2:1 mixed disulfide.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): While not extensively detailed in the provided results for this compound specifically, MS and NMR are powerful, standard tools in modern drug metabolism studies for the structural elucidation and quantification of metabolites. High-resolution mass spectrometry (HR-MS) is particularly valuable for identifying metabolites in complex samples.

dot

Caption: General experimental workflow for this compound metabolite analysis.

Conclusion

The in vivo biotransformation of this compound is a rapid and extensive process dominated by the formation of mixed disulfides with L-cysteine. These metabolites, particularly the 2:1 cysteine-succimer adduct, are the predominant forms of the drug found in circulation and are considered the active chelating agents responsible for enhancing the urinary excretion of heavy metals like lead. A thorough understanding of this metabolic pathway and the application of robust analytical protocols, such as HPLC combined with reductive sample treatment, are crucial for accurately characterizing the pharmacokinetics of this compound and optimizing its clinical use in the treatment of heavy metal poisoning.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. publications.aap.org [publications.aap.org]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Succimer: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol compound with a well-established role as a chelating agent in clinical toxicology.[1] It is primarily indicated for the treatment of heavy metal poisoning, most notably from lead, but also shows efficacy in cases of mercury and arsenic intoxication.[1][2] Developed as a more water-soluble and less toxic analogue of dimercaprol (British Anti-Lewisite), this compound's oral bioavailability and specificity for toxic heavy metals over essential minerals have made it a cornerstone in the management of pediatric lead poisoning.[3] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound, supplemented with relevant experimental methodologies.

Chemical Structure and Identification

This compound is an organosulfur compound characterized by a four-carbon dicarboxylic acid backbone (succinic acid) with sulfhydryl (-SH) groups attached to the second and third carbon atoms.[4] It exists as a meso compound, meaning it is an achiral diastereomer of 2,3-dimercaptosuccinic acid, which also has chiral (D- and L-) enantiomers.

| Identifier | Value |

| IUPAC Name | (2R,3S)-2,3-disulfanylbutanedioic acid |

| CAS Number | 304-55-2 |

| Molecular Formula | C₄H₆O₄S₂ |

| Molecular Weight | 182.22 g/mol |

| SMILES | C(--INVALID-LINK--O)S">C@HS)C(=O)O |

| InChI Key | ACTRVOBWPAIOHC-XIXRPRMCSA-N |

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a pharmaceutical agent, influencing its absorption, distribution, and mechanism of action. It is a white crystalline powder with a characteristic sulfurous odor.

| Property | Value | Source |

| Melting Point | 193 - 198 °C (with decomposition) | |

| Water Solubility | 2.43 mg/mL | |

| logP (Octanol-Water Partition Coefficient) | 0.26 | |

| pKa (Strongest Acidic) | 3.37 |

Mechanism of Action: Chelation of Heavy Metals

The therapeutic effect of this compound is derived from its ability to act as a chelating agent. The two sulfhydryl groups on the molecule have a high affinity for divalent and trivalent metal ions, forming stable, water-soluble complexes (chelates) with heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺). This process sequesters the metal ions, preventing them from interacting with and damaging biological macromolecules. The resulting this compound-metal complexes are readily excreted from the body, primarily via the kidneys.

Pharmacokinetics

Absorption

This compound is administered orally and is absorbed rapidly, although variably, from the gastrointestinal tract. Peak plasma concentrations are typically reached within one to two hours after administration.

Metabolism

Following absorption, this compound undergoes extensive biotransformation. It is primarily metabolized to mixed disulfides with L-cysteine. The majority of the drug in circulation is in the form of these this compound-cysteine disulfide conjugates. It is believed that these metabolites may be the active chelating species in vivo.

Excretion

The absorbed drug and its metabolites are primarily eliminated through the kidneys. Studies have shown that approximately 10-25% of an administered dose is excreted in the urine. The elimination half-life of the transformed this compound is approximately 2 to 4 hours.

Experimental Protocols

The evaluation of this compound's efficacy and the quantification of the drug and its metabolites in biological matrices require specific analytical methodologies. Below are summaries of key experimental approaches.

Quantification of this compound in Biological Fluids

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is commonly used for the determination of this compound in biological samples like blood and tissues.

-

Sample Preparation: Biological samples are first deproteinized, often using acetonitrile. To measure total this compound (both free and as disulfides), samples are treated with a reducing agent, such as dithiothreitol (DTT), to convert the oxidized forms back to the free dithiol.

-

Derivatization: The sulfhydryl groups of this compound are not inherently fluorescent. Therefore, a derivatization step is employed using a fluorogenic reagent like monobromobimane (mBBr), which reacts with thiols to produce a highly fluorescent and stable derivative.

-

Chromatographic Separation: The derivatized this compound is then separated from other sample components using a reversed-phase HPLC column (e.g., C18). Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used.

-

Detection: The fluorescent derivative is detected using a fluorescence detector. The limit of quantitation can reach the nanogram per milliliter range.

2. Gas Chromatography (GC)

GC can also be used for the analysis of this compound, particularly in urine.

-

Sample Preparation: Urine samples are subjected to electrochemical reduction to liberate this compound from its disulfide forms. The reduced this compound is then extracted into an organic solvent like ethyl acetate.

-

Derivatization: As this compound is not sufficiently volatile for GC analysis, it is derivatized to a more volatile form, for instance, by silylation using a reagent like N,O-bis(trimethylsilyl)acetamide.

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

-

Detection: A flame ionization detector (FID) is commonly used for detection.

3. Capillary Electrophoresis (CE)

CE offers a method for the direct analysis of this compound in urine without extensive sample preparation.

-

Sample Preparation: Urine samples can be directly injected after treatment with dithiothreitol (DTT) for reduction of disulfides and ethylenediaminetetraacetic acid (EDTA) to release any metal-bound this compound.

-

Electrophoretic Separation: Separation is achieved in a fused-silica capillary using a buffer system, such as a borate buffer.

-

Detection: Detection is typically performed using a UV detector.

Evaluation of Chelation Efficacy

In Vivo Animal Models

Rodent and primate models are instrumental in assessing the efficacy of this compound in reducing heavy metal body burden.

-

Induction of Metal Toxicity: Animals are exposed to a heavy metal, such as lead, typically through drinking water or oral gavage to achieve a target blood metal level.

-

Treatment Regimen: Following the exposure period, animals are treated with this compound orally at various doses and for different durations. A control group receives a vehicle.

-

Sample Collection and Analysis: Blood and tissue samples (e.g., brain, kidney) are collected at different time points during and after treatment. The concentration of the heavy metal in these samples is determined using techniques like atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Endpoint Evaluation: The efficacy of this compound is evaluated by comparing the metal concentrations in the tissues of treated animals to those of the control group.

Clinical Use and Considerations

This compound is an FDA-approved drug for the treatment of lead poisoning in pediatric patients with blood lead levels above 45 µg/dL. It is administered orally, and the treatment course typically lasts for 19 days. While generally well-tolerated, potential side effects include gastrointestinal disturbances, rash, and transient elevations in liver enzymes. Due to the potential for redistribution of lead from bone stores, rebound increases in blood lead levels can occur after cessation of therapy, sometimes necessitating repeated courses of treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the urinary excretion of essential elements in a primate model of childhood lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of Succimer in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] It is an orally active compound that forms stable, water-soluble complexes with heavy metals, facilitating their excretion from the body.[1][2] These application notes provide a comprehensive protocol for the oral administration of this compound to laboratory animals, based on established research methodologies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound.

Data Presentation

The following tables summarize quantitative data from various studies involving the oral administration of this compound to different laboratory animal species.

Table 1: this compound Dosage Regimens in Rodent Models of Lead Exposure

| Animal Model | Dosage | Frequency | Duration | Vehicle | Key Findings | Reference |

| Long-Evans Hooded Rats | 50 mg/kg/day for 7 days, then 25 mg/kg/day for 14 days | Twice daily | 21 days | Apple juice | Significantly reduced brain lead levels. | |

| Suckling Wistar Rats | 0.5 mmol/kg/day | Twice daily on days 1-3 and 6-8 | 8 days | Not specified | Efficiently reduced lead concentration in carcass, liver, kidneys, and brain by approximately 50%. | |

| Suckling Wistar Rats | 0.5 mmol/kg/day | Twice daily for 6 days | 8 days | Not specified | Combined treatment with calcium supplementation caused a greater reduction in tissue lead than either treatment alone during ongoing lead exposure. |

Table 2: this compound Dosage Regimens in Other Animal Models

| Animal Model | Dosage | Frequency | Duration | Vehicle | Key Findings | Reference |

| Juvenile Rhesus Monkeys | Not specified | Not specified | Two 19-day regimens | Not specified | Decreased gastrointestinal absorption of lead. | |

| Dogs (naturally acquired lead poisoning) | 10 mg/kg | Every 8 hours | 10 days | Gelatin capsules | Effectively reduced blood lead concentrations and eliminated clinical signs of lead poisoning. |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Dosage and Route | Reference |

| Bioavailability | 1.5% | Mice | 100 mg/kg (oral) | |

| Terminal Half-life | 0.56 h | Mice | 10 mg/kg (intravenous) | |

| Peak Plasma Concentration | Approx. 3 hours after oral administration | Humans (extrapolated) | Not specified |

Experimental Protocols

Protocol: Oral Administration of this compound to Rats via Gavage

This protocol details the procedure for administering this compound to rats using oral gavage, a common and precise method.

1. Materials:

-

This compound (meso-2,3-dimercaptosuccinic acid)

-

Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose, or apple juice)

-

Analytical balance

-

Mortar and pestle (if starting with solid this compound)

-

Volumetric flasks and pipettes

-

pH meter (optional, to ensure vehicle pH is appropriate)

-

Animal scale

-

Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip are recommended)

-

Syringes

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

2. Preparation of this compound Solution:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

-

Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

-

Prepare the vehicle: Prepare the chosen vehicle. For example, a 0.5% carboxymethyl cellulose (CMC) solution can be made by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously. Some studies have successfully used apple juice as a vehicle.

-

Dissolve or suspend this compound:

-

If this compound is in solid form, it may be necessary to grind it to a fine powder using a mortar and pestle to aid dissolution or suspension.

-

Add the weighed this compound to a small amount of the vehicle and mix to form a paste.

-

Gradually add the remaining vehicle while stirring or vortexing to ensure a homogenous solution or suspension. The concentration should be calculated to ensure the desired dose is delivered in an appropriate volume (typically 1-5 mL/kg for rats).

-

-

Store the solution: Store the prepared solution as recommended by the manufacturer or based on stability data. It is often recommended to prepare the solution fresh daily.

3. Animal Handling and Restraint:

-